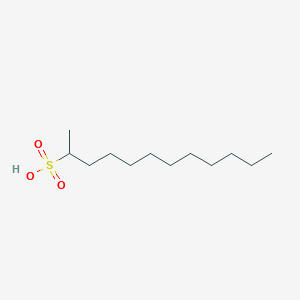

Dodecane-2-sulfonic acid

Description

Significance of Dodecane-2-sulfonic Acid in Contemporary Chemical Research

This compound belongs to the broader class of secondary alkane sulfonates (SAS), which are widely utilized anionic surfactants. The position of the sulfonate group along the alkyl chain significantly influences the surfactant properties of the molecule. As a specific isomer, this compound serves as a model compound for studying the structure-property relationships within the SAS class. Its relevance extends to environmental science, where the biodegradation and aquatic fate of such surfactants are of considerable concern. nih.gov Research into specific isomers like this compound allows for a more nuanced understanding of the environmental impact and performance characteristics of commercial SAS mixtures.

Fundamental Research Questions and Objectives

The primary research questions surrounding this compound focus on several key areas. Scientists are interested in elucidating the most efficient and selective synthetic pathways to produce this specific isomer. A significant objective is to thoroughly characterize its physicochemical properties, such as its critical micelle concentration (CMC), surface tension reduction capabilities, and emulsifying power, and to understand how these compare with other isomers of dodecanesulfonic acid and other types of surfactants. Furthermore, a critical area of investigation is its environmental behavior, including its biodegradability under various conditions and its potential for bioaccumulation. palmercruz.com

Overview of Current Research Landscape

The current research landscape for this compound is largely embedded within the broader study of secondary alkane sulfonates. Methodologies for the synthesis of secondary alkyl sulfonates, including the sodium salt of this compound (also referred to as β-sodium dodecyl sulfonate), have been developed. informahealthcare.com These methods aim for high yields and environmentally benign processes. informahealthcare.com Much of the environmental research focuses on the general class of SAS, investigating their removal in wastewater treatment plants and their fate in aquatic environments. heraproject.com Studies have shown that SAS, in general, are readily biodegradable. heraproject.com Specific research on the toxicological and ecotoxicological profiles of individual SAS isomers is an area of ongoing investigation to ensure comprehensive environmental risk assessments. palmercruz.com

Structure

3D Structure

Properties

CAS No. |

90817-24-6 |

|---|---|

Molecular Formula |

C12H26O3S |

Molecular Weight |

250.40 g/mol |

IUPAC Name |

dodecane-2-sulfonic acid |

InChI |

InChI=1S/C12H26O3S/c1-3-4-5-6-7-8-9-10-11-12(2)16(13,14)15/h12H,3-11H2,1-2H3,(H,13,14,15) |

InChI Key |

RXMSRCHTOURIQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)S(=O)(=O)O |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Synthetic Approaches

Electrophilic Sulfonation Pathways

Electrophilic sulfonation stands as a primary method for the synthesis of dodecane-2-sulfonic acid. smolecule.com This process involves the introduction of a sulfo group (–SO₃H) into the dodecane (B42187) molecule.

Reaction of Dodecane with Sulfur Trioxide (SO₃)

The direct reaction of dodecane with sulfur trioxide is a common method for producing this compound. smolecule.comevitachem.com In this reaction, sulfur trioxide acts as the electrophile, attacking the dodecane chain. libretexts.org The reaction is typically carried out by dissolving sulfur trioxide in a suitable solvent, such as dichloroethane, to create a solution which is then reacted with dodecane. google.com The process is often performed in a microreactor to ensure efficient mixing and temperature control, which can lead to a high-purity product. google.com The reaction is complex, with studies on similar aromatic hydrocarbons indicating a second-order reaction with respect to sulfur trioxide. uwindsor.ca

Sulfonation with Concentrated Sulfuric Acid

Concentrated sulfuric acid can also be employed as a sulfonating agent for dodecane. smolecule.com This method involves heating the hydrocarbon with an excess of the acid. libretexts.org The reaction with concentrated sulfuric acid is reversible and can be influenced by the concentration of the acid and the reaction temperature. libretexts.orgalfa-chemistry.com For instance, in the sulfonation of dodecylbenzene (B1670861), the reaction is conducted by slowly adding concentrated sulfuric acid to dodecylbenzene while maintaining a controlled temperature, followed by a period of heating to complete the reaction. alfa-chemistry.com

Optimization of Reaction Conditions for Regioselectivity

The position of the sulfonic acid group on the dodecane chain, known as regioselectivity, is a critical aspect of the synthesis. Achieving sulfonation specifically at the 2-position of dodecane requires careful optimization of reaction conditions. Factors influencing regioselectivity include the choice of sulfonating agent, reaction temperature, and the presence of catalysts. While direct sulfonation of alkanes can lead to a mixture of isomers, specific synthetic strategies can favor the formation of the 2-sulfonate. For instance, in related reactions, the use of specific catalysts and reaction media has been shown to influence the position of functionalization. acs.org The development of methods for the stereo- and regioselective introduction of sulfonyl groups is an active area of research. nih.gov

Oxidative Sulfoxidation Procedures

Oxidative sulfoxidation presents an alternative route to this compound. This process involves the oxidation of the corresponding thiol or other sulfur-containing precursors. lscollege.ac.in While direct sulfoxidation of dodecane with sulfur dioxide and oxygen can produce dodecanesulfonic acid, this method often yields a mixture of isomers. google.com The oxidation of sulfides to their corresponding sulfoxides and sulfones is a well-established transformation in organic synthesis, often utilizing oxidizing agents like hydrogen peroxide, peracids, or chromic acid. jchemrev.comacs.org The selective oxidation to the sulfonic acid requires carefully controlled conditions to avoid over-oxidation or the formation of byproducts.

Hydrolysis of Sulfonyl Halides as a Synthetic Route

A versatile method for preparing sulfonic acids involves the hydrolysis of sulfonyl halides, most commonly sulfonyl chlorides. lscollege.ac.inwikipedia.org This two-step process begins with the synthesis of the corresponding dodecane-2-sulfonyl chloride. The sulfonyl chloride can then be hydrolyzed with water to yield this compound. wikipedia.org This route is advantageous as sulfonyl chlorides are often more easily purified than the sulfonic acids themselves and can serve as intermediates for other derivatives. libretexts.org The hydrolysis of sulfonyl halides is a general and widely applicable method for the synthesis of various sulfonic acids. miljodirektoratet.noresearchgate.net

Preparation of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound allows for the tailoring of its properties for specific applications. These derivatives can be prepared by introducing additional functional groups onto the dodecane backbone or by modifying the sulfonic acid group itself. For example, sulfonic acid functionalized nanoporous silica (B1680970) has been synthesized for use as a catalyst in various organic reactions. ijcce.ac.irbohrium.com The preparation of these materials often involves the grafting of organosilane precursors containing a thiol group, which is then oxidized to sulfonic acid. uq.edu.aumdpi.com Furthermore, the synthesis of sulfonate esters and sulfonamides can be achieved by reacting dodecane-2-sulfonyl chloride with alcohols and amines, respectively. wikipedia.org

Synthesis of 2-(Acrylamido)-dodecanesulfonic Acid (AMC12S) Macromonomers

The synthesis would logically proceed through two main stages: first, the creation of the precursor 2-aminododecanesulfonic acid, followed by its reaction with an acryloyl group donor.

Proposed Synthetic Pathway:

Formation of 2-Aminododecanesulfonic Acid: The initial step requires the synthesis of the core amine-sulfonic acid structure. This can be achieved by the sulfonation of 2-aminododecane. The sulfonation of alkanes can be notoriously difficult to control, but methods such as sulfoxidation could be employed to introduce the sulfonic acid group onto the dodecane chain.

N-Acylation Reaction: The second stage involves the formation of the amide bond. The precursor, 2-aminododecanesulfonic acid, would be reacted with acryloyl chloride in the presence of a base. The amine group of the precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. A base, such as N-ethyldiisopropylamine or 2,6-lutidine, is used to neutralize the HCl byproduct generated during the reaction, driving it to completion. chemspider.com This method is a standard procedure for the N-acylation of amines and amides. chemspider.comrsc.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature. chemspider.com

The table below outlines the proposed reaction steps for the synthesis of AMC12S.

Table 1: Proposed Synthesis Steps for 2-(Acrylamido)-dodecanesulfonic Acid (AMC12S)

| Step | Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Sulfonation | 2-Aminododecane | Sulfonating agent (e.g., SO₃, Chlorosulfonic acid) | 2-Aminododecanesulfonic acid |

| 2 | N-Acylation | 2-Aminododecanesulfonic acid, Acryloyl chloride | Base (e.g., N-ethyldiisopropylamine), Inert solvent (e.g., Dichloromethane) | 2-(Acrylamido)-dodecanesulfonic acid (AMC12S) |

Investigations into Reaction Mechanisms and Kinetics

The synthesis of this compound from dodecane is primarily achieved through sulfoxidation, a process that proceeds via a free-radical chain mechanism. This is distinct from the electrophilic aromatic substitution mechanism seen in the sulfonation of aromatic compounds like benzene (B151609), which involves the attack of an electrophile (SO₃ or HSO₃⁺) on the aromatic ring. masterorganicchemistry.comyoutube.comopenochem.org

RH + SO₂ + ½ O₂ → RSO₃H

The mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction begins with the formation of initial radicals. This can be achieved photochemically by exposing the mixture to UV light, which excites the sulfur dioxide molecule, or by using a radical initiator.

Propagation: This stage involves a series of chain-carrying steps that form the product and regenerate the radical species.

An alkyl radical (R•) is formed when a radical initiator abstracts a hydrogen atom from the dodecane molecule.

This alkyl radical reacts with sulfur dioxide (SO₂) to form an alkanesulfonyl radical (RSO₂•).

The alkanesulfonyl radical then reacts with an oxygen molecule (O₂) to create an alkanesulfonylperoxy radical (RSO₂OO•).

This peroxy radical abstracts a hydrogen from another dodecane molecule, forming an alkyl hydroperoxide (RSO₂OOH) and a new alkyl radical (R•), which continues the chain.

The unstable alkyl hydroperoxide decomposes to generate the final dodecanesulfonic acid (RSO₃H) and other radical species.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.

The kinetics of this process are complex, with the rate being dependent on the concentration of the alkane, sulfur dioxide, oxygen, and the intensity of the UV light or the concentration of the initiator. utrgv.edunih.gov Studies on the oxidation of sulfides to sulfoxides and sulfones, which also proceed through radical mechanisms, show that the reaction rates are typically first-order with respect to the oxidant and the substrate. mdpi.com

Table 2: Key Steps in the Free-Radical Sulfoxidation of Dodecane

| Stage | Reaction Step | Description |

|---|

| Initiation | Initiator → 2 R'• R'• + R-H → R'H + R• | Formation of initial radicals. | | Propagation | R• + SO₂ → RSO₂• | Alkyl radical reacts with sulfur dioxide. | | | RSO₂• + O₂ → RSO₂OO• | Alkanesulfonyl radical reacts with oxygen. | | | RSO₂OO• + RH → RSO₂OOH + R• | Peroxy radical abstracts hydrogen, propagating the chain. | | | RSO₂OOH → RSO₃H + ... | Decomposition to form the sulfonic acid. | | Termination | R• + R• → R-R | Combination of two alkyl radicals. | | | RSO₂• + R• → RSO₂R | Combination of an alkanesulfonyl and an alkyl radical to form a sulfone. |

Sustainable and Green Synthesis Strategies

In response to growing environmental concerns, research has focused on developing greener and more sustainable methods for synthesizing sulfonic acids, moving away from harsh reagents like fuming sulfuric acid. researchgate.net These strategies emphasize mild reaction conditions, the use of non-toxic reagents, and catalyst recyclability.

Halide and Thiourea (B124793) Dioxide-Based Synthesis A notable sustainable strategy involves the one-step synthesis of alkyl sulfonic acids from alkyl halides using thiourea dioxide as an eco-friendly and easy-to-handle sulfur dioxide surrogate, with air serving as the green oxidant. rsc.orgrsc.org This method operates under mild, transition-metal-free conditions. Mechanistic studies indicate that a sulfinate intermediate is involved in this transformation. rsc.org This approach avoids the use of corrosive and hazardous sulfonating agents, representing a significant advancement in green sulfonation chemistry. rsc.orgresearchgate.net

Heterogeneous Solid Acid Catalysis Another promising green approach is the use of heterogeneous solid acid catalysts. These catalysts, often based on carbon or silica, have sulfonic acid groups (-SO₃H) immobilized on their surface. nih.govnih.gov They can be prepared from sustainable sources, such as the carbonization and subsequent sulfonation of biomass like corn stalk. nih.gov The advantages of using solid acid catalysts include:

Reusability: The catalyst can be easily recovered by filtration and reused for multiple reaction cycles, reducing waste and cost. acs.org

Reduced Corrosion: Solid catalysts are less corrosive than liquid mineral acids, minimizing damage to equipment.

Simplified Workup: Product separation is simplified as the catalyst is in a different phase from the reaction mixture.

These solid acid catalysts have demonstrated high activity in various acid-catalyzed reactions and could be applied to the sulfonation of alkanes under appropriate conditions. nih.govresearchgate.net

Photocatalytic Sulfonation Photocatalysis represents a cutting-edge green synthesis strategy that utilizes visible light as an energy source to drive chemical reactions under mild conditions. acs.orgbeilstein-journals.org This approach can be used for the formation of carbon-sulfur bonds. For instance, a biomimetic photocatalyst using a single-atom iron site has been developed for the visible-light-promoted sulfonation of alkenes to produce β-ketosulfones with high yields. rsc.org Such systems offer high catalytic efficiency, excellent functional group tolerance, and good recyclability. rsc.org The application of photocatalysis to the direct sulfonation of alkanes could provide a highly sustainable route to this compound by leveraging light energy to generate the necessary radical intermediates, avoiding high temperatures and harsh chemical oxidants. acs.org

Table 3: Comparison of Green Synthesis Strategies for Alkyl Sulfonic Acids

| Strategy | Key Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Thiourea Dioxide Method | Alkyl Halide, Thiourea Dioxide, Air | Mild, transition-metal-free | Uses a stable, eco-friendly SO₂ surrogate; air as oxidant. rsc.org |

| Solid Acid Catalysis | Alkane, Sulfonating Agent | Heterogeneous catalysis | Catalyst is reusable, non-corrosive, and allows for easy product separation. nih.govacs.org |

| Photocatalysis | Alkane, Sulfur Source, Photocatalyst | Visible light, mild temperature | Uses light as a renewable energy source; high efficiency and selectivity. beilstein-journals.orgrsc.org |

Spectroscopic Characterization and Structural Elucidation

Application of Advanced Spectroscopic Techniques

The confirmation of the chemical structure of dodecane-2-sulfonic acid, particularly its sodium salt form (β-sodium dodecyl sulfonate), relies on a suite of spectroscopic methods. These techniques, by probing the molecular vibrations, nuclear spin environments, and mass-to-charge ratio, collectively provide a comprehensive chemical fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds. For the sodium salt of this compound, both ¹H and ¹³C NMR spectra offer definitive evidence for its structure. informahealthcare.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms within the molecule. The spectrum of β-sodium dodecyl sulfonate exhibits distinct signals that correspond to the different types of protons in the alkyl chain. informahealthcare.com A key indicator is the signal for the proton on the carbon atom directly bonded to the sulfonate group (the α-carbon), which appears as a multiplet at approximately 3.58 ppm. informahealthcare.com This downfield shift is characteristic of a proton attached to a carbon bearing an electronegative substituent. The terminal methyl groups and the methylene (B1212753) groups of the long alkyl chain produce overlapping multiplets at lower chemical shifts. informahealthcare.com

Table 1: ¹H NMR Spectroscopic Data for Sodium Dodecane-2-sulfonate

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 3.58 | m | 1H | -CH(SO₃Na)- |

| 1.51 | t | 2H | -CH₂- adjacent to the chiral center |

| 1.15 | m | 16H | -(CH₂)₈- |

| 0.82 | m | 6H | Terminal -CH₃ groups |

Data sourced from a 400 MHz spectrum in CDCl₃. informahealthcare.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for sodium dodecane-2-sulfonate shows a signal at approximately 58.64 ppm, which is attributed to the carbon atom directly attached to the sulfonate group. informahealthcare.com The remaining signals at lower chemical shifts correspond to the other carbon atoms in the dodecyl chain. informahealthcare.com

Table 2: ¹³C NMR Spectroscopic Data for Sodium Dodecane-2-sulfonate

| Chemical Shift (δ, ppm) |

| 58.64 |

| 29.86 |

| 28.68 |

| 25.09 |

| 21.62 |

| 13.05 |

| 13.01 |

Data sourced from a 400 MHz spectrum in CDCl₃. informahealthcare.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of sodium dodecane-2-sulfonate displays characteristic absorption bands that confirm the presence of the sulfonate group and the alkyl chain. informahealthcare.com

The most prominent features in the spectrum are the strong absorption peaks corresponding to the stretching vibrations of the sulfonate group (-SO₃). These are typically observed in the regions of 1201 cm⁻¹, 1116 cm⁻¹, and 1055 cm⁻¹. informahealthcare.com The spectrum also shows absorption bands characteristic of the C-H bonds in the long alkyl chain, including stretching and bending vibrations. The absence of a C=C stretching vibration around 1600 cm⁻¹ confirms the successful sulfonation of the precursor alkene. informahealthcare.com

Table 3: Key FTIR Absorption Bands for Sodium Dodecane-2-sulfonate

| Wavenumber (cm⁻¹) | Assignment |

| 1201 | -SO₃ stretching vibration |

| 1116 | -SO₃ stretching vibration |

| 1055 | -SO₃ stretching vibration |

Data confirms the presence of C-H, -CH₂, -CH₃, and -SO₃ groups. informahealthcare.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For sodium dodecane-2-sulfonate, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry in negative ion mode is particularly informative. informahealthcare.com

The mass spectrum shows a prominent peak at a mass-to-charge ratio (m/z) of 249.13. informahealthcare.com This corresponds to the dodecane-2-sulfonate anion ([M-Na]⁻), which is formed by the loss of the sodium cation from the parent molecule. informahealthcare.com This finding is consistent with the calculated molecular weight of the dodecane-2-sulfonate anion (249.39 g/mol ). informahealthcare.com

Table 4: Mass Spectrometry Data for Sodium Dodecane-2-sulfonate

| Technique | Ionization Mode | Observed m/z | Fragment |

| MALDI-TOF-MS | Negative | 249.13 | [M-Na]⁻ |

The relative molecular mass of sodium dodecane-2-sulfonate is 272.38 g/mol . informahealthcare.com

Stereochemical Analysis of the Sulfonate Group Position

The synthesis of this compound via the addition of a sulfonate-containing group to dodecene results in the formation of a chiral center at the second carbon atom. This is because the sulfonate group can add to either face of the planar double bond, leading to the formation of a racemic mixture of two enantiomers (R- and S-dodecane-2-sulfonic acid).

The spectroscopic techniques discussed above (NMR, FTIR, and MS) are generally not able to distinguish between these enantiomers. The data presented represents the analysis of this racemic mixture. The separation and characterization of the individual enantiomers would require the use of chiral chromatography or the application of chiral resolving agents in conjunction with spectroscopic methods.

Hydrolytic Stability and Degradation Mechanisms

The stability of the sulfonate group is a key aspect of its chemistry, particularly its resistance to hydrolysis and degradation under various conditions.

Hydrolytic Stability: The carbon-sulfur bond in alkanesulfonic acids is notably stable under hydrothermal conditions. Systematic studies comparing the hydrolytic stability of sulfonic acids linked to different carbon structures (aromatic, alkane, cycloalkane) have shown that the hydrolysis of alkyl sulfonic acid linkages is negligible. researchgate.net This is in contrast to aromatic-sulfonic acids, which degrade more readily under the same conditions. researchgate.net While aryl sulfonic acids can undergo hydrolytic desulfonation when heated in aqueous acid, this typically requires high temperatures, often above 200°C. wikipedia.org The inherent stability of the alkyl C-S bond makes this compound and related compounds robust in aqueous environments.

Thermal and Oxidative Degradation: Thermal degradation of the sulfonic acid group generally occurs at elevated temperatures. The decomposition of sulfonic acids can begin at temperatures in the range of 121-149°C (250-300°F). google.com For comparison, the related compound dodecylbenzene (B1670861) sulfonic acid (DBSA) shows degradation of the sulfonic acid group in a temperature range of 200-350°C. researchgate.net Thermal decomposition can lead to the release of irritating vapors and sulfur oxides. fishersci.comfishersci.ca

In oxidative environments, the degradation of alkyl sulfonates is often initiated by potent radicals. The sulfate (B86663) radical (SO₄•⁻), for instance, reacts with alkyl sulfonates primarily through hydrogen abstraction from the alkyl chain. acs.org The sulfonic acid group itself is a strong electron-withdrawing group, which tends to reduce the reactivity of the compound toward electrophilic oxidants compared to other organic compounds with the same number of carbon atoms. acs.org Studies on sulfonated polymers have also indicated that during oxidative degradation, the main polymer chain may be disrupted while the sulfonic acid groups themselves remain relatively stable. rsc.org

A summary of degradation conditions is presented in the table below.

| Degradation Type | Condition / Reagent | Observation | Reference |

|---|---|---|---|

| Hydrolytic | Hydrothermal (Water, 100-160°C) | Alkyl sulfonic acid linkages show negligible hydrolysis. | researchgate.net |

| Thermal | Heating (general) | Decomposition begins around 121-149°C. | google.com |

| Thermal | Heating (DBSA comparison) | Degradation occurs between 200-350°C, releasing sulfur oxides. | researchgate.netfishersci.comfishersci.ca |

| Oxidative | Sulfate Radical (SO₄•⁻) | The dominant degradation pathway is hydrogen abstraction from the alkyl chain. | acs.org |

Esterification Reactions Leading to Sulfonate Esters

The conversion of sulfonic acids to sulfonate esters is a significant transformation.

Direct esterification of alkanesulfonic acids with alcohols is possible but often challenging. The reaction proceeds with difficulty, and the prevalence of side reactions is a common issue. thieme-connect.de For the reaction to proceed effectively, the continuous removal of water formed during the process, for example by azeotropic distillation, is often necessary. thieme-connect.de An alternative approach involves using acid catalysts, such as methanolic HCl or sulfuric acid, to facilitate the formation of sulfonate esters from the free sulfonic acid.

Other synthetic routes are often preferred. Alkanesulfonic acids can be readily converted to their corresponding esters by reacting them with alkylating agents, such as diazoalkanes. thieme-connect.de A more conventional and widely used method involves first converting the sulfonic acid to a sulfonyl chloride, which is then reacted with an alcohol (alcoholysis) to yield the sulfonate ester. wikipedia.org

| Reaction Type | Reagents | Key Conditions | Reference |

|---|---|---|---|

| Direct Esterification | This compound, Alcohol | Difficult; requires removal of water to proceed. | thieme-connect.de |

| Catalyzed Esterification | This compound, Methanol (B129727) | Catalyzed by HCl or H₂SO₄. | |

| Alkylation | This compound, Diazoalkane | Readily forms the corresponding ester. | thieme-connect.de |

| Via Sulfonyl Chloride (Indirect) | 1. Thionyl chloride 2. Alcohol | A common two-step method. | wikipedia.org |

Neutralization Reactions and Salt Formation

As a strong acid, this compound readily undergoes neutralization reactions with bases to form sulfonate salts. vedantu.com The pKa values for simple alkanesulfonic acids like methanesulfonic acid are reported to be as low as -1.9, making them about a million times stronger than corresponding carboxylic acids. wikipedia.org

The most common neutralization reaction involves reacting the sulfonic acid with an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH). This acid-base reaction is typically performed in an aqueous solution to produce the corresponding sodium sulfonate salt and water. Another method involves reacting the sulfonic acid with an alkali metal salt of a weak acid, such as sodium sulphite, which also yields the sodium sulfonate salt. rsc.org The strong acidity of sulfonic acids is sufficient to react with solid sodium chloride, displacing the chloride to form the sodium sulfonate and hydrogen chloride. wikipedia.orgvedantu.com

Interactions with Organic Reagents and Substrates

The strong acidity of this compound allows it to function as an effective catalyst in a variety of organic reactions.

Catalysis in Esterification and Condensation: this compound and its close structural analogs, like dodecylbenzene sulfonic acid (DBSA), are used as catalysts for the direct esterification of carboxylic acids with alcohols. psu.edugoogle.com It has also been shown to be a good catalyst for condensation reactions, such as the reaction between aldehydes and 5,5-dimethyl-1,3-cyclohexanedione in an aqueous medium. asianpubs.org

Catalysis in Polymer Chemistry and Hydrolysis: In polymer chemistry, alkanesulfonic acids act as active catalysts for curing melamine-based coatings by promoting the crosslinking reaction with acrylic polyols. paint.org These catalysts are effective at low temperatures and directly catalyze the necessary etherification reactions. paint.org Furthermore, alkanesulfonic acids have been demonstrated to catalyze the hydrolysis of cellulose (B213188) in water. researchgate.net

The dual nature of this compound, possessing both a hydrophilic acidic head and a long hydrophobic alkyl tail, allows it to also act as a surfactant-catalyst in certain systems, enhancing reaction rates in multiphase environments. psu.edu The sodium salt, sodium dodecanesulfonate, is also used as a catalyst in reactions like the Suzuki coupling and as a surfactant in the synthesis of nanocomposites. lookchem.comguidechem.com

Mechanistic Studies of Transformation Pathways

Mechanistic studies reveal the pathways through which this compound and related compounds undergo transformations or influence other reactions.

Oxidative Degradation Mechanism: The primary transformation pathway studied for alkanesulfonates is oxidative degradation. The mechanism is typically initiated by strong oxidizing species like sulfate radicals (SO₄•⁻). acs.org The reaction proceeds via hydrogen abstraction from a C-H bond on the dodecyl backbone, forming a carbon-centered radical. acs.org This initial step is rate-limiting, and the subsequent reactions lead to the breakdown of the molecule. The strong electron-withdrawing nature of the sulfonate group (-SO₃H) deactivates the adjacent C-H bonds, making them less susceptible to abstraction compared to C-H bonds further down the alkyl chain. acs.org

Role as an Acid Catalyst: When this compound acts as a catalyst, its mechanism of action is that of a classic Brønsted acid. In reactions like esterification or condensation, the sulfonic acid protonates a substrate (e.g., the carbonyl oxygen of a carboxylic acid or an aldehyde), making it more electrophilic and susceptible to nucleophilic attack. psu.edumasterorganicchemistry.com For reactions in multiphase systems, its surfactant properties are also mechanistically important, facilitating the interaction of reactants at interfaces. psu.edu

Conclusion

Dodecane-2-sulfonic acid represents an important, albeit specific, member of the secondary alkane sulfonate class of surfactants. While detailed, isomer-specific research is still developing, the broader understanding of SAS provides a solid foundation for appreciating its significance. The ongoing research into its synthesis, physicochemical properties, and environmental fate is crucial for both fundamental colloid science and for ensuring the environmental sustainability of these widely used chemicals. Future research will likely focus on more detailed characterization of individual isomers like this compound to refine structure-activity relationships and to conduct more precise environmental and toxicological assessments.

Interfacial and Solution Behavior Studies

Surface Activity and Interfacial Tension Reduction Mechanisms

As an amphiphilic molecule, dodecane-2-sulfonic acid demonstrates significant surface activity by adsorbing at interfaces, such as the air-water or oil-water interface. This adsorption is driven by the hydrophobic effect, where the nonpolar dodecane (B42187) tail seeks to minimize its contact with water molecules, orienting itself away from the bulk aqueous phase. Concurrently, the hydrophilic sulfonate head group remains immersed in the water phase. This molecular arrangement at the interface disrupts the cohesive energy of the water molecules at the surface, leading to a reduction in surface tension. researchgate.net

The mechanism of interfacial tension reduction involves the surfactant molecules populating the interface, creating a molecular film. mdpi.com This film lowers the free energy of the interface, making it easier to expand the interfacial area. In systems like oil-water emulsions, the surfactant positions itself at the boundary between the two immiscible liquids, reducing the interfacial tension and facilitating the formation and stabilization of droplets. nsf.govsci-hub.se The efficiency of a surfactant in reducing surface tension is often evaluated by the surface tension value at its critical micelle concentration (γCMC). researchgate.net Samples rich in secondary isomers, such as this compound, have been shown to have a strong ability to lower surface tension. researchgate.net

Micellization Phenomena and Self-Aggregation Properties

In aqueous solutions, when the concentration of this compound surpasses a specific threshold, the individual surfactant molecules (monomers) begin to spontaneously self-assemble into larger colloidal structures known as micelles. jcsp.org.pk This process, termed micellization, is a fundamental characteristic of surfactants and is primarily driven by the hydrophobic interactions of the alkyl tails, which seek to minimize their exposure to water. jsirjournal.com

The critical micelle concentration (CMC) is the minimum concentration at which micelle formation begins. It is a key parameter characterizing a surfactant's efficiency. Below the CMC, the surfactant exists mainly as monomers, and the surface tension of the solution decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the interface. jsirjournal.com The CMC can be determined by monitoring changes in various physical properties of the solution as a function of surfactant concentration. Common methods include surface tensiometry, conductivity measurements, and fluorescence spectroscopy, where the CMC is identified by a distinct break or change in the slope of the plotted data. jsirjournal.comhereon.de For dodecylbenzene (B1670861) sulfonic acid (DBSA), a structurally related surfactant, the CMC in water at 25°C was determined to be 0.00018 volume fraction through surface tension measurements. hereon.de

Table 1: Critical Micelle Concentration (CMC) of Selected Anionic Surfactants

| Surfactant | Temperature (°C) | CMC (mM) | Method |

|---|---|---|---|

| Sodium Dodecyl Sulfate (B86663) (SDS) | 25 | 8.1 | Conductivity |

| Sodium 2-acrylamido-dodecane sulfonate (NaAMC12S) | 25 | 10.5 | Surface Tension |

| Dodecylbenzene Sulfonic Acid (DBSA) | 25 | ~2.8 (0.095 wt%) | Surface Tension |

This table presents CMC values for structurally similar anionic surfactants to provide context for the expected behavior of this compound. Data sourced from multiple studies. jsirjournal.comrsc.orgresearchgate.net

The micellar aggregation number (Nagg) refers to the average number of surfactant monomers that constitute a single micelle. researchgate.net This parameter provides insight into the size and geometry of the self-assembled aggregates. For ionic surfactants like this compound, micelles are typically spherical at concentrations just above the CMC, with the hydrophobic tails forming a liquid-like core and the hydrophilic sulfonate head groups forming a charged outer corona that interacts with the surrounding water and counterions. The aggregation number is influenced by factors such as surfactant structure, concentration, temperature, and the presence of electrolytes. researchgate.net It can be experimentally determined using techniques like steady-state fluorescence quenching, time-resolved fluorescence quenching (TRFQ), and small-angle neutron scattering (SANS). hereon.deresearchgate.netub.edu For instance, fluorescence quenching studies have been used to determine the aggregation number of various surfactants by analyzing the quenching of a fluorescent probe (like pyrene) by a quencher molecule within the micellar environment. researchgate.netub.edu Studies on dodecylbenzene sulfonic acid (DBSA) micelles showed an aggregation number that increased with surfactant concentration. hereon.de

The length of the hydrophobic alkyl chain has a profound impact on the micellization behavior of homologous series of surfactants, such as alkyl sulfonates. nih.gov As the alkyl chain length increases, the hydrophobicity of the surfactant molecule becomes more pronounced. This leads to several predictable trends:

Critical Micelle Concentration (CMC): The CMC decreases significantly with each additional methylene (B1212753) group (-CH2-) in the alkyl chain. researchgate.netacademie-sciences.fr The increased hydrophobicity makes it more energetically favorable for the monomers to escape the aqueous environment by forming micelles at lower concentrations. academie-sciences.fr

Aggregation Number (Nagg): A longer alkyl chain generally leads to a larger aggregation number. uni-regensburg.de The larger hydrophobic volume allows for the packing of more surfactant molecules into a stable micellar structure.

Table 2: Influence of Alkyl Chain Length on CMC for Sodium n-Alkyl Sulfates

| Surfactant | Number of Carbon Atoms | CMC (mM) |

|---|---|---|

| Sodium n-Hexylsulfate | 6 | 410 |

| Sodium n-Octylsulfate | 8 | 130 |

| Sodium n-Decylsulfate | 10 | 33 |

| Sodium n-Dodecylsulfate | 12 | 8.3 |

| Sodium n-Tetradecylsulfate | 14 | 2.2 |

This table illustrates the general trend of decreasing CMC with increasing alkyl chain length for a homologous series of anionic surfactants. nih.gov

The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an ionic surfactant like this compound significantly alters its micellar properties. researchgate.net The added salt increases the concentration of counterions (e.g., Na+) in the solution. These counterions are attracted to the charged micellar surface, where they effectively screen the electrostatic repulsion between the negatively charged sulfonate head groups. jsirjournal.com This charge screening has two primary consequences:

CMC Reduction: With the head group repulsions diminished, it becomes easier for monomers to aggregate. Consequently, the CMC of the ionic surfactant decreases upon the addition of an electrolyte. rsc.orgutexas.edu

Increased Aggregation Number: The neutralization of surface charge allows the micelle to accommodate more monomers, leading to an increase in the micellar aggregation number and the formation of larger micelles. rsc.org At sufficiently high salt concentrations, a transition from spherical to larger, non-spherical (e.g., cylindrical or rod-like) micelles can occur.

Table 3: Effect of NaCl Concentration on the CMC of Sodium Dodecyl Sulfate (SDS) at 25°C

| NaCl Concentration (mM) | SDS CMC (mM) |

|---|---|

| 0 | 8.1 |

| 50 | 2.25 |

| 100 | 1.4 |

| 300 | 0.72 |

This table demonstrates the typical effect of adding an electrolyte on the CMC of an anionic surfactant. utexas.edu

The Krafft temperature (or Krafft point) is another critical parameter for ionic surfactants. It is defined as the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration. rug.nluni-pannon.hu Below the Krafft temperature, the surfactant's solubility is low, and it exists as hydrated crystals in equilibrium with a low concentration of monomers. As the temperature is raised, the solubility increases. At the Krafft temperature, there is a sharp and significant increase in solubility because, at this point, the concentration is sufficient for micelles to form, and these micelles can solubilize additional surfactant molecules. govinfo.gov Therefore, the Krafft temperature represents the minimum temperature at which a surfactant can form micelles in an aqueous solution. researchgate.net

The Krafft temperature is influenced by the surfactant's molecular structure, particularly the length of the hydrophobic tail and the nature of the head group and its counterion. researchgate.net Generally, for a homologous series of surfactants, the Krafft temperature increases with increasing alkyl chain length due to stronger van der Waals forces, which makes the crystalline state more stable and harder to dissolve. rug.nl The determination of the Krafft point can be done by observing the temperature at which a turbid surfactant dispersion becomes clear upon heating. uni-pannon.hu

Surface Adsorption Characteristics (Γm) and Molecular Area (Am) at Liquid-Air Interfaces

The behavior of this compound at interfaces, particularly the liquid-air interface, is characteristic of an anionic surfactant. Its amphiphilic structure, consisting of a hydrophilic sulfonate headgroup and a hydrophobic 12-carbon tail, drives it to accumulate at interfaces, thereby reducing the surface tension of water. This adsorption can be quantified by the maximum surface excess concentration (Γm) and the minimum area occupied by each molecule at the interface (Am).

Research into sodium secondary alkyl sulfonates, specifically those with the sulfonate group in the beta-position (C-2), provides insight into these properties. A study on β-sodium dodecyl sulfonate synthesized via the NaHSO₃ addition method determined its critical micelle concentration (CMC) to be 2.93 × 10⁻³ mol/L, with a corresponding surface tension (γ_cmc) of 27.06 mN/m. tandfonline.com The CMC represents the concentration at which the interface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution. nepjol.info

The surface excess concentration (Γm) can be calculated from the slope of the surface tension versus the logarithm of the surfactant concentration plot using the Gibbs adsorption isotherm. While not explicitly calculated in the cited study, the reported surface activity is significant. tandfonline.com For comparison, the limiting molecular area for the related surfactant sodium dodecyl sulfate (SDS) has been reported to be in the range of 19 to 31 Ų per molecule. researchgate.net Molecular dynamics simulations provide a similar value for SDS, with a surface coverage of 45 Ų/molecule at the water/vapor interface, which is considered the area per headgroup at the CMC. psgraw.comscielo.org.mx For linear sodium dodecyl benzene (B151609) sulfonate (LAS), the area per molecule at the CMC has been deduced to be between 0.43 and 0.65 nm² (43 to 65 Ų). researchgate.net These values provide a context for the expected molecular dimensions of this compound at an interface.

| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γ_cmc) | Area per Molecule (Am) | Reference |

|---|---|---|---|---|

| β-Sodium Dodecyl Sulfonate | 2.93 × 10⁻³ mol/L | 27.06 mN/m | Not Reported | tandfonline.com |

| Sodium Dodecyl Sulfate (SDS) | 8.0 mM (at 20°C) | 33 mN/m | ~45 Ų | researchgate.netpsgraw.com |

| Sodium Dodecylbenzene Sulfonate (SDBS) | ~1.48 mmol/L | Not Reported | ~43-65 Ų | researchgate.netciac.jl.cn |

Solubilization Capacity and Associated Mechanisms

Like other surfactants, this compound, particularly in its salt form (sodium dodecane-2-sulfonate), exhibits the ability to solubilize poorly water-soluble substances. This phenomenon is a direct consequence of micelle formation. mit.edu Above the critical micelle concentration (CMC), the surfactant monomers aggregate into spherical or other-shaped structures called micelles, where the hydrophobic alkyl tails form a nonpolar core, and the hydrophilic sulfonate headgroups constitute the outer shell, facing the aqueous environment. orientjchem.org

This micellar core provides a microenvironment capable of dissolving hydrophobic or lipophilic compounds that would otherwise have negligible solubility in water. The mechanism involves the partitioning of the solute molecules from the aqueous phase into the nonpolar interior of the micelle. This process is fundamental to the application of surfactants in cleaning, detergency, and drug delivery. mit.edu

Studies on the closely related anionic surfactant, sodium dodecyl sulfate (SDS), offer detailed insights into the mechanisms and factors governing solubilization. Research has shown that SDS is an effective solubilizer for a variety of compounds. researchgate.netacs.org The efficiency of micellar solubilization is influenced by several factors:

Solute Lipophilicity : Generally, the capacity for solubilization increases as the lipophilicity (hydrophobicity) of the solute increases. researchgate.netnih.gov

Solute Structure : The size, shape, and rigidity of the solute molecule can impact how it is incorporated into the micelle. More rigid structures may be more favorably solubilized than those with greater steric hindrance. researchgate.netnih.gov

Co-solubilization : In systems with multiple solutes, synergistic or inhibitive effects can occur. Co-solubilization in SDS micelles can sometimes lead to a synergistic increase in the solubility of both solutes, potentially due to the swelling of the micelles which allows for more partitioning. researchgate.netnih.gov

For example, the solubilization of methylene blue, a cationic dye, within anionic SDS micelles has been demonstrated to be highly effective. hnu.edu.cn Similarly, studies with various homologous series of organic compounds have been used to determine the thermodynamics of transferring solutes from water to the SDS micellar phase. acs.org These principles are directly applicable to the expected behavior of this compound micelles.

Thermodynamic Activity and Ionization Behavior in Aqueous Solutions

The behavior of this compound in aqueous solutions is governed by its properties as a strong electrolyte. Sulfonic acids are known to be strong acids, meaning they readily donate a proton in an aqueous environment. wikipedia.org Research on long-chain fatty sulfonic acids has measured the acidity constant (pKa) to be exceptionally low; for instance, docosane-1-sulfonic acid has a pKa of approximately -1.8. atamanchemicals.com This indicates that this compound is, for all practical purposes, completely ionized across the entire pH range in aqueous solutions, existing as the dodecane-2-sulfonate anion and a hydronium ion.

As a strong electrolyte, its thermodynamic properties, such as the activity coefficient, deviate from ideal behavior, especially as concentration increases. The activity of an ion is its effective concentration in a non-ideal solution, and it accounts for the electrostatic interactions between ions. dtu.dk

Detailed studies on the closely related isomer, 1-dodecanesulfonic acid, have provided precise data on its thermodynamic activity in aqueous solutions at 40°C through electromotive force (e.m.f.) measurements. These studies determined the activity coefficients for the acid over a range of concentrations. The results show that the activity of 1-dodecanesulfonic acid in aqueous solution is consistent with what is expected based on the law of mass action. informahealthcare.com Although this data is for the terminal isomer, it provides the best available quantitative insight into the thermodynamic activity of a C12 sulfonic acid.

| Molality (m) | Activity (a) | Activity Coefficient (γ) |

|---|---|---|

| 0.0050 | 0.0049 | 0.975 |

| 0.0100 | 0.0095 | 0.951 |

| 0.0200 | 0.0181 | 0.905 |

| 0.0500 | 0.0406 | 0.812 |

| 0.1000 | 0.0716 | 0.716 |

| 0.2000 | 0.1209 | 0.605 |

| 0.4000 | 0.2023 | 0.506 |

Material Science and Polymer Applications

Dodecane-2-sulfonic Acid as a Monomer in Polymer Synthesis

A derivative of this compound, 2-(acrylamido)-dodecanesulfonic acid (AMC12S), serves as a key amphiphilic monomer in polymer synthesis. Its structure combines a hydrophilic sulfonic acid group with a hydrophobic dodecyl chain, making it a valuable building block for creating polymers with controlled amphiphilicity.

Free radical polymerization is a common method for synthesizing polymers containing this compound-derived units. libretexts.orgaprende.org This process is initiated by a radical species, which can be generated from compounds like peroxides or certain azo compounds. libretexts.org The polymerization propagates as the radical end of the growing chain adds to new monomer units. libretexts.org

The true versatility of this compound derivatives like 2-(acrylamido)-dodecane sulfonic acid (AMC12S) is realized in copolymerization. By combining them with various comonomers, polymers with a wide spectrum of properties can be designed.

Copolymerization with Hydrophilic Comonomers: AMC12S is frequently copolymerized with hydrophilic monomers to create water-soluble polymers that exhibit associative behavior. A common hydrophilic comonomer is 2-(acrylamido)-2-methylpropanesulfonic acid (AMPS). acs.orgacs.orgacs.org The resulting comb-like or brush-like copolymers possess a backbone decorated with both hydrophobic dodecyl side chains from AMC12S and hydrophilic sulfonate groups from AMPS. acs.orgacs.org This structure imparts amphiphilic character, leading to self-assembly in aqueous solutions. acs.org Other hydrophilic monomers used in copolymerization include acrylamide (B121943) (AM) and oligo(ethylene glycol)methacrylates. researchgate.netresearchgate.net For example, copolymers of AMC12S with acrylamide can be synthesized via a redox initiation system in an aqueous medium. researchgate.net

Tripolymers: More complex architectures, such as brush-like amphiphilic statistical tripolymers, have been designed and prepared. acs.org These tripolymers are synthesized by polymerizing the amphiphilic macromonomer AMC12S with a hydrophilic monomer like AMPS and a "hindrance unit" such as sodium p-styrenesulfonate (SSS). acs.org The inclusion of SSS units on the polymer backbone was found to increase the polymer's hydrophobic content while maintaining water solubility. acs.org

| Polymer Type | Monomers Used | Polymerization Method | Key Feature | Reference |

| Amphiphilic Statistical Copolymer | 2-(acrylamido)-dodecane sulfonic acid (AMC12S), 2-(acrylamido)-2-methylpropanesulfonic acid (AMPS) | Free Radical Polymerization | Comb-like structure, self-assembles in aqueous solution. | acs.org |

| Amphiphilic Statistical Copolymer | Methacrylic Acid (MAA), Butyl Methacrylate (BMA) | RAFT Solution Copolymerization | Controlled molecular weight and composition. | acs.org |

| Terpolymer | 2-(acrylamido)-dodecanesulfonic acid (AMC12S), Acrylamide (AM), 1-(4-dodecyloxy-phenyl)-propenone (DPP) | Redox Initiation System | Enhanced hydrophobic association. | researchgate.net |

| Brush-like Tripolymer | 2-(acrylamido)-dodecane sulfonic acid (AMC12S), AMPS, Sodium p-styrenesulfonate (SSS) | Polymerization of macromonomers | Increased hydrophobic content with maintained water solubility. | acs.org |

Self-Assembly of this compound-Containing Polymers

The amphiphilic nature of polymers incorporating this compound units drives their self-assembly into various nanoscale structures in solution. This behavior is primarily governed by the tendency of the hydrophobic dodecyl chains to aggregate in aqueous environments to minimize contact with water, while the hydrophilic sulfonate groups remain exposed to the aqueous phase.

Polymers containing this compound derivatives can form sophisticated, ordered structures. A notable example is the creation of brush-like amphiphilic statistical tripolymers. acs.org These polymers are synthesized from the amphiphilic macromonomer 2-(acrylamido)-dodecane sulfonic acid (AMC12S), a hydrophilic monomer (AMPS), and a hindrance unit (sodium p-styrenesulfonate, SSS). acs.org The resulting architecture consists of a polymer backbone with pendant side chains, creating a "brush-like" appearance. acs.org The self-assembly of these tripolymers in aqueous solution leads to the formation of multimolecular aggregates, where the hydrophobic side chains form the core of the aggregates and the hydrophilic groups form the corona, interacting with the surrounding water. acs.org

The size and shape of the self-assembled structures can be precisely controlled by tuning the molecular design of the polymer. acs.org

Effect of Hydrophobic Content: The mole fraction of the hydrophobic monomer, such as AMC12S, is a critical factor. acs.org For copolymers of AMC12S and AMPS, an increase in the AMC12S content leads to a decrease in the critical aggregation concentration (CAC), indicating a stronger tendency for self-assembly. acs.org Interestingly, the hydrodynamic radius (size) of the polymer aggregates continuously decreases as the proportion of the amphiphilic AMC12S units increases. acs.org This suggests that with higher hydrophobic content, the polymer aggregates become more compact and closed in structure. acs.org Similarly, studies on other amphiphilic copolymers have shown that using more hydrophobic comonomers results in the formation of larger nanoparticles at a given copolymer composition. acs.org

Effect of Hindrance Units: In the case of brush-like tripolymers, the inclusion of "hindrance units" like SSS provides another level of control. acs.org Increasing the content of these hindrance units leads to an increase in the size of the self-assembled aggregates, suggesting a further aggregation of the initial polymer assemblies. acs.org This is attributed to the hindrance units facilitating the stretching of the polymer chains. acs.org

| Polymer System | Controlling Factor | Effect on Assembly | Reference |

| P(AMC12S-co-AMPS) | Increasing AMC12S mole fraction | Decreased critical aggregation concentration (CAC), decreased aggregate size. | acs.org |

| P(BMA-stat-MAA) | Increasing hydrophobicity of comonomer | Formation of larger nanoparticles. | acs.org |

| P(AMC12S-tripolymer) | Increasing "hindrance unit" (SSS) content | Increased assembly size. | acs.org |

Polymers containing this compound units can also be designed to respond to external stimuli, such as temperature. Copolymers of 2-(acrylamido)dodecanesulfonic acid with oligo(ethylene glycol)methacrylates have been studied for their thermosensitive properties in water. researchgate.netresearchgate.net While detailed investigations specifically on this compound polymers are emerging, the principles are well-established for similar amphiphilic systems. For example, graft-copolymers composed of a hydrophobic backbone and hydrophilic side chains can exhibit temperature-triggered morphological transitions in solution. acs.org These transitions occur as changes in temperature alter the solubility of polymer segments, leading to shifts in the hydrophobic-hydrophilic balance and causing the self-assembled structures to reorganize into different morphologies, such as spheres, worms, or vesicles. acs.org This behavior is particularly relevant for creating "smart" materials that can change their properties in response to thermal cues. acs.org

Development of Polymer Nanoreactors

The application of this compound in the development of polymer nanoreactors is not extensively documented in dedicated studies. However, the formation of such nanostructures is fundamentally reliant on the principles of self-assembly, often driven by amphiphilic molecules. academie-sciences.fracs.org Polymer nanoreactors are typically formed by the self-assembly of block copolymers in a solvent, creating structures with a hydrophobic core and a hydrophilic shell, or vice-versa. acs.org

Theoretically, an amphiphile like this compound could participate in or influence these systems. Its surfactant nature could help stabilize the polymeric nanoparticles that constitute the nanoreactors. For instance, in RAFT-mediated polymerization-induced self-assembly (PISA), a common method for creating nanoreactors, stabilizer blocks are crucial. acs.org While typically polymeric, the principles of hydrophobic and hydrophilic interactions governing this stabilization are the same as those exhibited by this compound. The dodecane (B42187) tail would preferentially associate with hydrophobic polymer blocks, while the sulfonic acid head would orient towards aqueous or polar phases, potentially contributing to the stability and morphology of the resulting nano-objects. academie-sciences.fr

Modification of Material Properties and Structures

Rheological Enhancement of Organic Matrices (e.g., Bitumen)

Specific research detailing the use of this compound for the rheological enhancement of bitumen is limited. However, the modification of bitumen with surfactant-like molecules is a known strategy to alter its physical properties. researchgate.netcargill.com The complex microstructure of bitumen consists of asphaltene aggregates dispersed within a maltene phase. researchgate.net Anionic surfactants, a class to which this compound belongs, can interact with these components.

The mechanism for such an interaction would involve the long, non-polar dodecane tail integrating with the oily maltene phase of the bitumen, while the polar sulfonic acid head group would interact with the more polar asphaltene molecules. Depending on the concentration and temperature, these interactions can either improve the dispersion of asphaltenes, leading to a reduction in viscosity, or, conversely, form a structured network that enhances the stiffness and elastic properties of the binder. researchgate.net The effectiveness of such modifiers is highly dependent on the chemical composition of the base bitumen and the specific structure of the surfactant. researchgate.net

Interactions with Asphaltene Molecules and Aggregation Control

The interaction with and control of asphaltene aggregation is a critical challenge in the petroleum industry, and secondary alkanesulfonic acids have been identified as effective dispersants. google.comscribd.comgoogle.com Asphaltenes are complex macromolecules that can precipitate and deposit in reservoirs and pipelines, causing significant operational issues. google.comresearchgate.net

Secondary alkanesulfonic acids, including this compound, function as asphaltene dispersants through their amphiphilic nature. The mechanism involves the following steps:

Adsorption: The polar sulfonic acid head of the molecule adsorbs onto the surface of the polar asphaltene particles.

Solubilization: The long, non-polar alkyl tail (the dodecane chain) extends into the surrounding hydrocarbon medium (crude oil).

Repulsion: This creates a solvated layer around the asphaltene particles. The repulsion between the tails of the adsorbed surfactant molecules (steric repulsion) prevents the asphaltene particles from approaching each other and aggregating. scribd.com

This process effectively keeps the asphaltenes dispersed in the crude oil, reducing the rate of precipitation and minimizing the tendency for deposits to form on surfaces. scribd.com

Doping Mechanisms in Conducting Polymers (e.g., Polyaniline)

While dodecylbenzene (B1670861) sulfonic acid (DBSA) is a widely studied dopant for polyaniline (PANI), the use of simple alkane sulfonates is also an established method for inducing conductivity in such polymers. soton.ac.ukkoreascience.krnih.gov Doping is the process of introducing charge carriers into the polymer backbone, transforming it from an insulating or semiconducting state to a conducting state. nih.gov

For polyaniline, the doping mechanism with an acid like this compound involves a straightforward acid-base reaction. The emeraldine (B8112657) base form of polyaniline contains imine nitrogen atoms which are basic. The sulfonic acid protonates these nitrogen atoms, leading to the formation of a polyaniline salt. This process creates positive charge carriers (polarons and bipolarons) that are delocalized along the conjugated polymer chain, enabling electrical conductivity. nih.gov

The counter-ion (dodecane-2-sulfonate) plays a crucial secondary role. Its long alkyl chain can act as a plasticizer, disrupting the inter-chain forces and improving the processability and solubility of the otherwise rigid polyaniline in organic solvents. soton.ac.uk The nature and size of the dopant anion can significantly influence the morphology, structural ordering, and ultimate conductivity of the polymer. koreascience.krnih.gov

Application in Anti-Corrosion Coatings via Electropolymerization

The specific use of this compound in anti-corrosion coatings via electropolymerization is not well-documented. However, sulfonate anions are frequently employed as dopants during the electropolymerization of conducting polymers like polypyrrole and polyaniline to create protective coatings on metals. researchgate.net

In this process, the monomer (e.g., aniline) is polymerized directly onto the metal surface to be protected by applying an electrical potential. The electrolyte solution contains a sulfonic acid, which serves two primary functions:

Dopant: As the polymer film grows, the sulfonate anions are incorporated into the polymer matrix to balance the positive charge of the oxidized polymer backbone.

Barrier Enhancement: The presence of these large, immobile anions within the polymer coating can improve its density and adhesion. This enhances the coating's barrier properties by physically blocking the penetration of corrosive species, such as chloride and sulfate (B86663) ions, to the underlying metal surface.

The chemical structure of the dopant has been shown to significantly influence the level of corrosion protection afforded by the resulting coating. researchgate.net

Enhanced Oil Recovery (EOR) Applications and Mechanisms

Secondary alkane sulfonates (SAS) are a well-established class of anionic surfactants utilized in chemical Enhanced Oil Recovery (EOR) operations. atamanchemicals.compalmercruz.com Their primary function is to mobilize residual oil trapped in reservoir rock pores by capillary forces after primary and secondary recovery phases have been completed. mdpi.com

The core mechanism of action for this compound in EOR is the significant reduction of interfacial tension (IFT) between the crude oil and the injection water (brine). palmercruz.comunirioja.es By accumulating at the oil-water interface, the amphiphilic surfactant molecules lower the IFT to ultra-low values (typically < 10⁻² mN/m). unirioja.es This reduction increases the capillary number, a dimensionless group that relates viscous forces to capillary forces. When viscous forces dominate, the oil droplets are deformed, mobilized, and displaced from the rock pores, forming an oil bank that can be pushed toward production wells. mdpi.com

Furthermore, research into advanced EOR chemicals has explored the use of polymers derived from monomers containing a dodecane sulfonic acid structure. For example, copolymers synthesized with 2-(acrylamido)dodecanesulfonic acid have been developed. atamanchemicals.com These specialized polymers are designed to exhibit impressive properties, such as high salt tolerance, making them potentially suitable for chemical flooding in high-salinity reservoirs where the performance of conventional surfactants can be compromised. atamanchemicals.com

Catalytic Applications and Mechanisms

Role as a Brønsted Acid Catalyst in Organic Transformations

Dodecane-2-sulfonic acid, a member of the secondary alkane sulfonic acids, functions as a potent Brønsted acid catalyst in a variety of organic transformations. Its catalytic activity stems from the proton-donating ability of the sulfonic acid group (-SO₃H). This characteristic is analogous to other well-known sulfonic acid catalysts, such as p-toluenesulfonic acid (pTSA) and dodecylbenzene (B1670861) sulfonic acid (DBSA), which are widely employed in industrial and laboratory synthesis. nih.govscirp.orgresearchgate.net

The long dodecane (B42187) chain imparts a degree of surface activity to the molecule, which can influence its catalytic behavior, particularly in reactions involving hydrophobic substrates. While direct studies on this compound are specific, the broader class of alkane sulfonic acids and their derivatives are recognized as effective catalysts for reactions such as esterification, transesterification, alkylation, and condensation. nih.govmdpi.com For instance, sulfonic acid catalysts are pivotal in the synthesis of bis(indolyl)methanes and bis(4-hydroxycoumarin-3-yl)methanes through the condensation of indoles or 4-hydroxycoumarin (B602359) with aldehydes. scirp.orgresearchgate.net

In these acid-catalyzed reactions, the sulfonic acid protonates a reactant molecule, typically a carbonyl group or an alcohol, which increases its electrophilicity and facilitates nucleophilic attack. This mechanism is fundamental to many organic reactions, making this compound and its analogs versatile catalysts in organic synthesis. The use of such catalysts can be more environmentally benign compared to traditional mineral acids like sulfuric acid, especially when they are immobilized on a solid support, allowing for easier separation and recycling. nih.govmdpi.com

Development of Sulfonic Acid-Based Precursors (SAPs) for Mesoporous Silica (B1680970) Catalysts

The immobilization of sulfonic acid groups onto solid supports, particularly mesoporous silica, has led to the development of highly efficient and reusable heterogeneous acid catalysts. This compound moieties can be incorporated into these structures through the use of specifically designed sulfonic acid-based precursors (SAPs). nanochemres.orgnanochemres.orgresearchgate.net These solid acid catalysts combine the high surface area and ordered pore structure of materials like MCM-41 and SBA-15 with the strong Brønsted acidity of the sulfonic acid group. mdpi.comnanochemres.org

The synthesis of these functionalized materials typically follows one of two main routes:

Post-synthesis grafting: In this method, a pre-synthesized mesoporous silica is functionalized by reacting its surface silanol (B1196071) groups with an organosilane precursor, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS). The attached thiol groups are then oxidized to sulfonic acid groups, often using hydrogen peroxide. nanochemres.org

Co-condensation (One-pot synthesis): This approach involves the simultaneous condensation of a silica source, like tetraethoxysilane (TEOS), and the organosilane precursor in the presence of a structure-directing agent. nanochemres.orgacs.org This method can lead to a more uniform distribution of the sulfonic acid groups throughout the silica framework.

Researchers have developed a variety of SAPs to tailor the properties of the final catalyst, such as acidity, thermal stability, and hydrophobicity. uq.edu.au For example, using precursors with longer alkyl chains or aromatic groups can modify the surface properties and influence the catalyst's performance in specific reactions. mdpi.comuq.edu.au The development of these SAPs is crucial for creating robust solid acid catalysts that are integral to green chemistry principles due to their heterogeneity, recyclability, and high efficiency. nanochemres.orgresearchgate.net

Heterogeneous Catalysis and Acid Site Characterization

When this compound groups are immobilized on a solid support like mesoporous silica or a polymer resin, they function as heterogeneous catalysts. mdpi.commdpi.com This offers significant advantages over homogeneous catalysis, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. mdpi.comacs.org The catalytic reaction occurs at the interface between the solid catalyst and the liquid or gas phase reactants.

A critical aspect of understanding and optimizing these heterogeneous catalysts is the characterization of their acid sites. The sulfonic acid group provides strong Brønsted acid sites (proton donors). However, the interaction with the support material can sometimes generate Lewis acid sites (electron-pair acceptors) as well. The nature, strength, and concentration of these acid sites determine the catalyst's activity and selectivity. chemmethod.com

Several analytical techniques are employed to characterize these acid sites:

Temperature-Programmed Desorption (TPD): Commonly using ammonia (B1221849) (NH₃-TPD) or other basic probe molecules, this technique quantifies the total number and strength distribution of acid sites.

Infrared (IR) Spectroscopy with Probe Molecules: Adsorption of basic molecules like pyridine (B92270) followed by IR analysis allows for the differentiation between Brønsted and Lewis acid sites. chemmethod.com The pyridinium (B92312) ion (from protonation by a Brønsted site) and coordinately bonded pyridine (on a Lewis site) exhibit distinct vibrational frequencies.

Calorimetry: Adsorption calorimetry, for example with ammonia, provides a direct measure of the acid strength by determining the enthalpy of adsorption. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like ³¹P MAS NMR using probe molecules such as triethylphosphine (B1216732) oxide can provide detailed information about the nature and strength of Brønsted acid centers.

The table below summarizes key characterization data for representative sulfonic acid-functionalized catalysts, illustrating the types of information obtained through these methods.

| Catalyst | Support Material | Acid Capacity (mmol H⁺/g) | Surface Area (m²/g) | Pore Diameter (Å) | Characterization Methods | Reference |

| Ar-SBA-15(30) | Mesoporous Silica | 1.90 | - | - | Potentiometric Titration, Elemental Analysis | acs.org |

| Impregnated Magnetic Solid Acid | Magnetic SiO₂ | - | - | - | Esterification Rate Analysis | acs.org |

| Grafted Magnetic Solid Acid | Magnetic SiO₂ | 1.584 (initial), 1.203 (after 6 cycles) | - | - | Acidity Detection | acs.org |

| Nafion SAC-13 | Fluorinated Polymer | ~0.12 (from NH₃ ads.) | - | - | Ammonia Adsorption Calorimetry | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Reaction Engineering and Process Optimization in Catalytic Systems

The effective implementation of this compound-based catalysts in industrial settings relies on the principles of chemical reaction engineering. This field focuses on the design and operation of chemical reactors to achieve desired production goals efficiently and safely. repec.org A key component of this is process optimization, where reaction conditions are systematically varied to maximize product yield and selectivity while minimizing costs and environmental impact.

For catalytic systems, several variables are critical to optimize:

Temperature: Reaction rates are highly sensitive to temperature. An optimal temperature must be found that maximizes the rate of the desired reaction without promoting side reactions or catalyst degradation. rsc.org

Reactant Concentration/Molar Ratio: The ratio of reactants can significantly influence equilibrium position and product selectivity. repec.orgresearchgate.net

Reaction Time: Sufficient time is needed for the reaction to proceed to high conversion, but excessively long times can lead to byproduct formation and reduce reactor throughput. royalsocietypublishing.org

Solvent: The choice of solvent can affect reactant solubility, catalyst activity, and product separation. rsc.org

Response Surface Methodology (RSM) is a powerful statistical tool frequently used to optimize these parameters. acs.orgresearchgate.netroyalsocietypublishing.org It involves conducting a series of experiments based on a statistical design to model the relationship between the variables and the reaction outcome (e.g., yield). This allows for the identification of the optimal operating conditions.

The table below presents examples of optimized reaction conditions for various processes using heterogeneous acid catalysts, highlighting the interplay of different variables.

| Catalytic Process | Catalyst | Optimal Temperature (°C) | Optimal Molar Ratio (Methanol:Oil/Acid) | Optimal Catalyst Loading (wt%) | Key Finding | Reference |

| Transesterification of Waste Frying Oil | MoO₃/Nb₂O₅ | 145 | 20:1 | 6 | Maximum conversion of 94.2% was achieved. Catalyst was reusable for eight cycles. | repec.org |

| Esterification of PFAD | Amberlyst-15 | - | 25-65 wt% Methanol (B129727) | 20-60 | Ultrasound and soaking with the catalyst enhanced FFA conversion. | acs.org |

| Esterification of PFAD | Biomass-based catalyst | 30-70 | 3:1 - 11:1 | 1-3 | RSM was used to find optimal conditions for FAME production. | royalsocietypublishing.org |

| Esterification of Lauric Acid | Ferric-alginate | Methanol reflux | 16:1 | 0.16:1 (mass ratio) | Achieved 99% yield of methyl laurate under optimized conditions. | researchgate.net |

| Ring-opening of Epichlorohydrin | PPCSAF | 40 | - | 1 mol% | A 100% yield was achieved at 40°C after 16 hours. | rsc.org |

This table is interactive. Click on the headers to sort the data.

Furthermore, catalyst reusability is a crucial factor in process economics. Studies often include recycling experiments to demonstrate the stability of the heterogeneous catalyst over multiple reaction cycles, which is a key advantage for sustainable industrial processes. acs.orgrepec.org

Analytical Methodologies and Detection Techniques for Dodecane 2 Sulfonic Acid

The accurate detection and quantification of dodecane-2-sulfonic acid and related alkylsulfonic acids are critical in various industrial and environmental contexts. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), form the cornerstone of analytical methodologies for these compounds. The choice of separation mode and detection method is paramount, dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dodecane-2-sulfonic acid. Density Functional Theory (DFT) is a particularly prominent method used in the chemical industry and academic research due to its favorable balance of computational cost and accuracy. researchgate.net These calculations can elucidate the electronic structure, molecular geometry, and reactivity of the molecule.

For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of properties can be computed. Key applications include:

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) allows for the determination of the HOMO-LUMO gap. A smaller energy gap can be linked to higher chemical reactivity. researchgate.net

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors, which help in predicting the stability and reactivity of the molecule.

Charge Distribution: Analysis of the charge distribution can reveal the polar and non-polar regions of the molecule, which is crucial for understanding its surfactant properties and interactions with other molecules.

Thermodynamic Properties: Enthalpies of formation and reaction energies for processes like oxidation or esterification can be predicted, providing thermodynamic feasibility for various chemical transformations. researchgate.netrsc.org

While specific DFT studies on this compound are not prevalent in published literature, the methodologies are well-established for similar molecules. For instance, DFT has been used to study the esterification mechanism of benzenesulfonic acid rsc.org and the dimerization of sulfine (B13751562) (H₂CSO). nih.gov Studies on the oxidation of thiols to sulfonic acids also heavily rely on DFT to compute reaction barriers and free energies. acs.orgwhiterose.ac.uk These studies serve as a blueprint for how quantum chemical calculations could be applied to thoroughly characterize this compound.

Table 1: Common Quantum Chemical Methods and Their Applications

| Method | Basis Set Example | Typical Application for this compound | Reference |

| Density Functional Theory (DFT) - B3LYP | 6-311+G(d,p) | Geometry optimization, electronic structure (HOMO/LUMO), reactivity descriptors, reaction mechanisms. | nih.govnih.gov |

| Møller-Plesset perturbation theory (MP2) | aug-cc-pVTZ | High-accuracy energy calculations, core-valence interaction corrections. | wikipedia.org |

| Coupled Cluster (CC) - CCSD(T) | cc-pVTZ | Gold-standard energy calculations for benchmarking DFT results, high-accuracy reaction barriers. | nih.govacs.orgwikipedia.org |

| Quantum chemistry composite methods (e.g., G3, ccCA) | N/A | High-accuracy prediction of thermodynamic data (enthalpy of formation, atomization energy). | wikipedia.org |

Molecular Dynamics Simulations of Solution Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. arxiv.org This approach is exceptionally well-suited for investigating the behavior of surfactants like this compound in solution and at interfaces, such as the oil-water or air-water interface. mdpi.comanl.gov

MD simulations can model the dynamic processes of how this compound molecules behave in an aqueous environment. Key insights from such simulations would include:

Micelle Formation: Simulating a system with multiple surfactant molecules in water can reveal the critical micelle concentration (CMC) and the structure of the resulting micelles.

Interfacial Adsorption: MD simulations are used to study the adsorption and orientation of surfactant molecules at an interface. For this compound at a dodecane-water interface, simulations would show the hydrophilic sulfonate head group orienting towards the water phase and the hydrophobic dodecane (B42187) tail penetrating the oil phase. mdpi.commdpi.com This behavior is fundamental to its role in reducing interfacial tension.